

A Comprehensive Technical Guide to Riboflavin-5-Phosphate- $^{13}\text{C}_4$, $^{15}\text{N}_2$ -1

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Compound of Interest

Compound Name: Riboflavin-5-Phosphate- $^{13}\text{C}_4$, $^{15}\text{N}_2$ -1

Cat. No.: B12419988

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CAS Number: 1453471-52-7

This technical guide provides an in-depth overview of Riboflavin-5-Phosphate- $^{13}\text{C}_4$, $^{15}\text{N}_2$ -1, an isotopically labeled form of Riboflavin-5-Phosphate, also known as Flavin Mononucleotide (FMN). This stable isotope-labeled compound is a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in its use as an internal standard for highly accurate quantitative analyses and as a tracer in metabolic studies.

Core Applications in Research and Drug Development

Riboflavin-5-Phosphate- $^{13}\text{C}_4$, $^{15}\text{N}_2$ -1 serves as an invaluable resource in a variety of scientific applications due to its chemical and physical properties being nearly identical to its unlabeled counterpart, with the key difference being its mass. This distinction allows for precise differentiation and quantification using mass spectrometry-based methods.

Key applications include:

- **Internal Standard for Quantitative Analysis:** In techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this labeled compound is used as an internal standard.^{[1][2]} It is added to biological samples in a known quantity to correct for variations in sample preparation and

instrument response, thereby ensuring the accuracy and reliability of the quantification of endogenous Riboflavin-5-Phosphate.

- **Tracer in Metabolic Studies:** The isotopic label allows researchers to trace the metabolic fate of Riboflavin-5-Phosphate in biological systems.^[2] This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its role in various biochemical pathways.
- **Bioavailability Studies:** Stable isotope labeling is a powerful tool for assessing the bioavailability of nutrients from different food sources.^{[3][4][5][6]} By using labeled riboflavin, researchers can accurately measure its absorption and metabolism without the need for radioactive isotopes.

Quantitative Data

The use of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 as an internal standard allows for the generation of precise and accurate quantitative data. Below are tables summarizing data from representative studies.

Table 1: LC-MS/MS Method Validation for Riboflavin Quantification

This table presents validation parameters for an LC-MS/MS method developed for the quantification of riboflavin in Beagle dog plasma, utilizing ¹³C₄,¹⁵N₂-riboflavin as an internal standard.^[1]

Parameter	Result
Linearity Range	5 - 2000 ng/mL
Correlation Coefficient (r ²)	≥ 0.999
Lower Limit of Quantification (LLOQ)	5 ng/mL
Intra-day Accuracy	96.4 - 104.8%
Intra-day Precision (RSD)	2.5 - 5.8%
Inter-day Accuracy	98.7 - 102.4%
Inter-day Precision (RSD)	3.1 - 6.9%
Recovery	85.3 - 91.2%

Table 2: Bioavailability of Riboflavin from Different Food Sources

This table summarizes the results of a human study that used isotopically labeled riboflavin to determine its bioavailability from milk and spinach.[\[3\]](#)[\[4\]](#)

Food Source	Bioavailability (Urinary Monitoring)	Bioavailability (Plasma Appearance)
Milk	67 ± 5.4%	23 ± 5.3%
Spinach	60 ± 8.0%	20 ± 2.8%

Experimental Protocols

Detailed methodologies are crucial for the successful application of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1. The following sections provide outlines of key experimental protocols.

Protocol for LC-MS/MS Quantification of Riboflavin in Plasma

This protocol is based on a method for the analysis of riboflavin in Beagle dog plasma using $^{13}\text{C}_4,^{15}\text{N}_2$ -riboflavin as an internal standard.^[1]

1. Preparation of Standard and Internal Standard Solutions:

- Prepare a stock solution of Riboflavin-5-Phosphate in a suitable solvent (e.g., methanol/water).
- Prepare a stock solution of Riboflavin-5-Phosphate- $^{13}\text{C}_4,^{15}\text{N}_2$ -1.
- Serially dilute the standard stock solution to create calibration curve standards.
- Prepare a working solution of the internal standard.

2. Sample Preparation:

- To 50 μL of plasma sample, add 50 μL of the internal standard working solution.
- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 4,000 x g for 10 minutes.
- Transfer 50 μL of the supernatant to a new tube and add 100 μL of the mobile phase.
- Vortex for 30 seconds.

3. LC-MS/MS Analysis:

- Inject 10 μL of the prepared sample into the LC-MS/MS system.
- Chromatographic Separation: Use a suitable column (e.g., HILIC) with a gradient elution program.
- Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for both riboflavin and the $^{13}\text{C}_4,^{15}\text{N}_2$ -labeled internal standard.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of riboflavin in the plasma samples from the calibration curve.

Protocol for Riboflavin Bioavailability Study

This protocol is a summary of a human study investigating the bioavailability of riboflavin from food sources using stable isotopes.[\[3\]](#)[\[4\]](#)

1. Study Design:

- Employ a randomized crossover design.
- Recruit healthy human subjects.

2. Test Meals:

- Prepare test meals containing a known amount of riboflavin from a specific food source (e.g., milk or spinach).
- Incorporate extrinsically labeled ($[^{13}\text{C}]$) or intrinsically labeled ($[^{15}\text{N}]$) riboflavin into the test meals.

3. Administration:

- Administer the test meal to the subjects after an overnight fast.
- Simultaneously, administer an intravenous bolus of a different isotopically labeled form of riboflavin to determine the apparent volume of distribution.

4. Sample Collection:

- Collect blood and urine samples at timed intervals over a specified period (e.g., 24 hours).

5. Sample Analysis:

- Analyze the plasma and urine samples for the different isotopic forms of riboflavin using a validated LC-MS/MS method.

6. Data Analysis:

- Calculate the bioavailability using both urinary excretion data and plasma concentration-time data.
- Use kinetic modeling to analyze the plasma appearance of the orally administered labeled riboflavin.

Signaling and Metabolic Pathways

Riboflavin-5-Phosphate (FMN) is a central molecule in cellular metabolism, serving as a precursor to Flavin Adenine Dinucleotide (FAD) and as a cofactor for numerous enzymes.[7][8][9]

Riboflavin Biosynthesis and Conversion to FMN and FAD

The following diagram illustrates the biosynthetic pathway of riboflavin and its subsequent conversion to the active coenzymes FMN and FAD.[9][10][11][12]

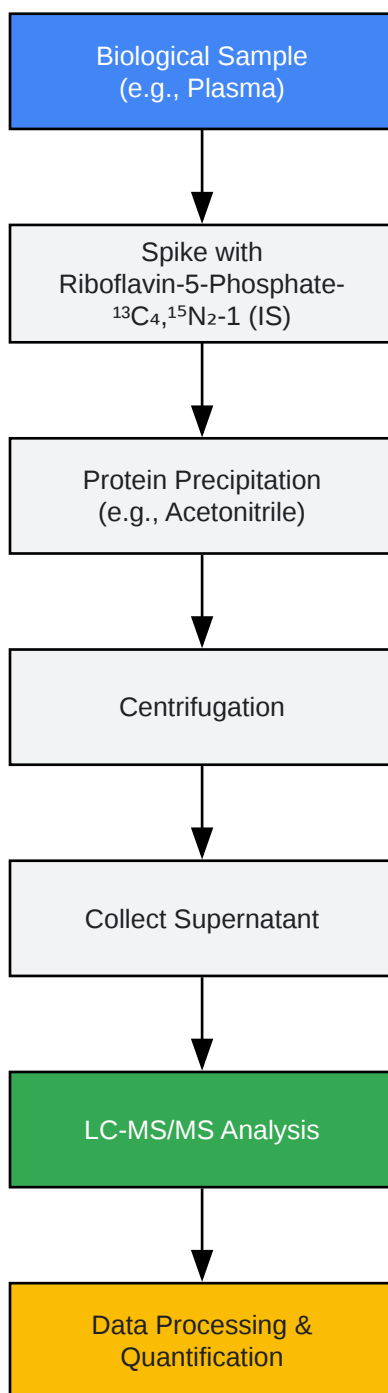


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Riboflavin biosynthesis and conversion to FMN and FAD.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the typical workflow for the quantitative analysis of riboflavin in a biological matrix using an isotopically labeled internal standard.



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LC-MS/MS quantitative analysis workflow.

Role of FMN and FAD in Cellular Processes

FMN and FAD are essential cofactors for a wide range of oxidoreductase enzymes involved in critical cellular processes, including:

- Cellular Respiration: FMN is a key component of Complex I, and FAD is a cofactor for Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, playing a central role in ATP production.[13]
- Fatty Acid Oxidation: FAD is required for the first step of β -oxidation of fatty acids.
- Amino Acid Catabolism: FAD is involved in the breakdown of amino acids.[14]
- DNA Repair and Nucleotide Biosynthesis: Flavoproteins dependent on FAD participate in these essential processes.[8]
- Metabolism of other Vitamins: The synthesis of niacin (Vitamin B3) from tryptophan and the conversion of Vitamin B6 to its active form are dependent on FAD and FMN, respectively.[9]

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